Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate is a synthetic organic compound belonging to the class of phenylacetates. This compound is characterized by its bromo, cyano, and methoxy functional groups attached to the phenylacetate backbone. It is primarily used in scientific research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric bromide (FeBr3). Subsequent steps may involve cyano and methoxy group introductions through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle hazardous chemicals. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and automated systems for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like ammonia (NH3) or sodium hydroxide (NaOH) in suitable solvents.
Major Products Formed:
Oxidation: Ethyl 2-bromo-5-cyano-4-methoxybenzoate.
Reduction: Ethyl 2-bromo-5-cyano-4-methoxyaniline.
Substitution: Ethyl 2-amino-5-cyano-4-methoxyphenylacetate (from ammonia substitution).
Scientific Research Applications
Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding assays.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-cyano-5-methoxyphenylacetate: Similar structure but different positions of the cyano and methoxy groups.
Ethyl 2-bromo-5-cyano-4-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)5-8-4-9(7-14)11(16-2)6-10(8)13/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNQSQIOYMSKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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